N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[[(5-nitro-1-benzothiophene-2-carbonyl)amino]carbamoyl]-N,N-bis(prop-2-enyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-3-11-25(12-4-2)34(31,32)18-8-5-15(6-9-18)21(27)23-24-22(28)20-14-16-13-17(26(29)30)7-10-19(16)33-20/h3-10,13-14H,1-2,11-12H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJAMSHGJSTMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group in the benzo[b]thiophene ring can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can also be reduced to an amine, leading to different derivatives.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: : Reagents such as halogens (Cl2, Br2) and strong acids or bases are often used.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Halogenated derivatives, sulfonated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of benzo[b]thiophene have shown potential as anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound's derivatives have been studied for their pharmacological properties, including their potential use in treating various diseases. Its biological activity can be harnessed to develop new therapeutic agents.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Core Structural Features and Substituents
The target compound’s uniqueness lies in its N,N-diallyl sulfonamide , hydrazinecarbonyl linker , and 5-nitrobenzo[b]thiophene group. Below is a comparative analysis with analogous compounds from the literature:
| Compound Name/Structure | Core Structure | Substituents/Modifications | Heterocycle/Functional Group | Key Properties/Data | Reference ID |
|---|---|---|---|---|---|
| Target Compound | Benzenesulfonamide + hydrazine | N,N-diallyl; 5-nitrobenzo[b]thiophene-2-carbonyl | Benzo[b]thiophene (nitro-substituted) | Likely moderate solubility; potential electronic effects from nitro group | - |
| 4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide | Benzenesulfonamide + hydrazine | N,N-dimethyl; 4-ethoxybenzo[d]thiazole | Thiazole (ethoxy-substituted) | Molecular weight: 420.5; stable in air | |
| Benzofuran-based sulphonamide (9a) | Benzenesulfonamide + hydrazine | Tosylethylidene; benzofuran-2-yl | Benzofuran | Yield: 80%; yellow powder; soluble in polar solvents | |
| Hydrazinecarbothioamides [4–6] | Hydrazinecarbothioamide | 4-X-phenylsulfonyl (X = H, Cl, Br); 2,4-difluorophenyl | None (aromatic sulfonyl) | IR ν(C=S): 1243–1258 cm⁻¹; tautomerizes to triazole-thiones | |
| Organometallic hydrazides (e.g., 2a) | Organometallic + hydrazine | (η⁵-C₅H₄)–Mn(CO)₃; benzenesulfonamide | Manganese tricarbonyl complex | Air-stable; 71–83% yield; low solubility in nonpolar solvents |
2.3 Physical and Chemical Properties
- IR : Hydrazinecarbothioamides show ν(C=S) at 1243–1258 cm⁻¹ , whereas hydrazinecarbonyl compounds (e.g., target) would exhibit ν(C=O) near 1660–1680 cm⁻¹ .
- NMR : Aromatic protons in benzo[b]thiophene or benzofuran moieties resonate in the δ 7.0–8.5 ppm range .
The N,N-diallyl groups in the target compound may enhance lipophilicity compared to N,N-dimethyl analogues (e.g., ). Stability: Organometallic hydrazides () and benzofuran derivatives () are reported as air-stable solids, a property likely shared by the target compound. Spectroscopic Data:
Biological Activity
N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a sulfonamide moiety, a hydrazinecarbonyl group, and a nitrobenzo[b]thiophene derivative. The structural formula can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Sulfonamide Group | Contributes to antimicrobial properties |
| Hydrazinecarbonyl | Potential for anti-inflammatory activity |
| Nitrobenzo[b]thiophene | Enhances biological activity through electron affinity |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticonvulsant Activity
A notable study evaluated the anticonvulsant potential of similar hydrazinecarbothioamide derivatives. The compound was tested in seizure models such as the maximal electroshock (MES) and the 6 Hz model. Results indicated promising anticonvulsant activity, suggesting that modifications in the hydrazine structure could enhance neuroprotective effects .
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Table 2: Summary of Biological Activities
Case Study 1: Anticonvulsant Evaluation
In a study involving several hydrazine derivatives, this compound was found to exhibit a high degree of anticonvulsant activity in MES tests, with significant protection rates observed at specific dosages .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of sulfonamide hybrids. The compound demonstrated potent activity against resistant bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
